molecular formula C15H14O5S B1332787 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate CAS No. 246224-09-9

4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate

Cat. No.: B1332787
CAS No.: 246224-09-9
M. Wt: 306.3 g/mol
InChI Key: HEVNIQOBWMMUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C15H14O5S It is a derivative of benzenesulfonate, featuring a formyl group and a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-formyl-2-methoxyphenol in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-methylbenzenesulfonyl chloride+4-formyl-2-methoxyphenolpyridine4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate\text{4-methylbenzenesulfonyl chloride} + \text{4-formyl-2-methoxyphenol} \xrightarrow{\text{pyridine}} \text{this compound} 4-methylbenzenesulfonyl chloride+4-formyl-2-methoxyphenolpyridine​4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: 4-Carboxy-2-methoxyphenyl 4-methylbenzenesulfonate

    Reduction: 4-Hydroxymethyl-2-methoxyphenyl 4-methylbenzenesulfonate

    Substitution: Products depend on the nucleophile used in the reaction

Scientific Research Applications

4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be employed in various organic reactions to introduce functional groups.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate
  • 4-Formyl-2-methoxyphenyl methylcarbamate
  • 4-Formyl-2-methoxyphenyl N-(2-chloro-6-methylphenyl)carbamate

Uniqueness

4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research purposes.

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5S/c1-11-3-6-13(7-4-11)21(17,18)20-14-8-5-12(10-16)9-15(14)19-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVNIQOBWMMUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365818
Record name 4-formyl-2-methoxyphenyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246224-09-9
Record name 4-formyl-2-methoxyphenyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the spatial arrangement of the vanillin group in 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate?

A1: The vanillin group in this compound is not coplanar with the benzene ring. Instead, it forms a dihedral angle of 42.17° with the benzene ring []. This information is derived from the crystallographic data obtained during the study.

Q2: How does this compound arrange itself in solid state?

A2: The molecules of this compound interact with each other through weak non-classical C—H⋯O hydrogen bonds. These interactions lead to the formation of a two-dimensional network in the crystal structure [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.